Comparative In Vivo Analgesic Efficacy (Koster Test) vs. Non-Fluorinated Analog
The target compound demonstrates a specific in vivo analgesic effect in the Koster test (acetic acid-induced writhing model in mice). Its activity can be directly compared to its closest non-fluorinated analog, 6-chloro-α-phenyl-3-pyridinemethanol, as reported in the same patent document [1]. This comparison isolates the impact of the 4-fluoro substituent on the phenyl ring.
| Evidence Dimension | In vivo analgesic efficacy |
|---|---|
| Target Compound Data | ED50 = 5-6 mg/kg |
| Comparator Or Baseline | 6-chloro-α-phenyl-3-pyridinemethanol; ED50 = 5-8 mg/kg |
| Quantified Difference | The target compound exhibits an ED50 that is at the lower end of the comparator's range, and potentially more potent by up to 37.5% at the upper bound (5 mg/kg vs. 8 mg/kg). |
| Conditions | Koster test (acetic acid-induced writhing) in mice; oral administration. |
Why This Matters
This data is crucial for researchers in analgesic drug discovery, as it provides a clear, quantitative rationale for selecting the 4-fluorophenyl derivative to achieve a specific potency profile, enabling more precise SAR studies and lead optimization.
- [1] U.S. Patent No. 4,614,833. (1986). 2-Halo-pyridines. View Source
